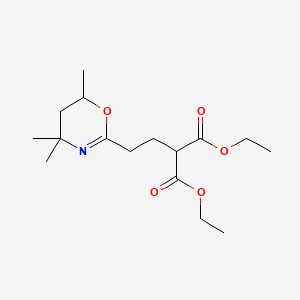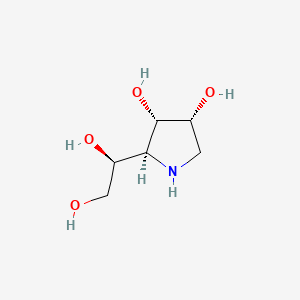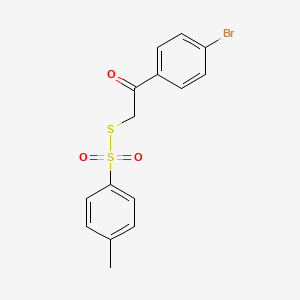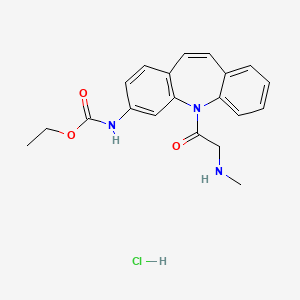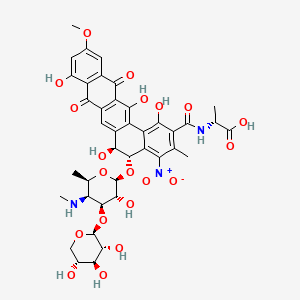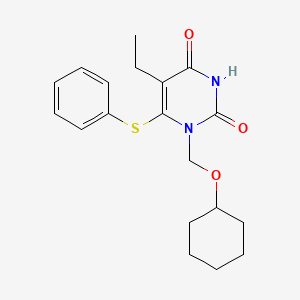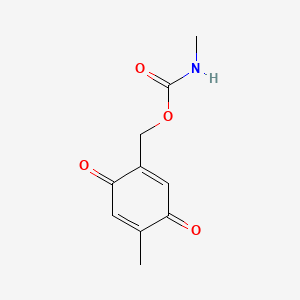
(4-Methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)methyl methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)methyl methylcarbamate is an organic compound with the molecular formula C₁₀H₁₁NO₄ It is known for its unique structure, which includes a cyclohexadienone ring substituted with a methyl group and a methylcarbamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)methyl methylcarbamate typically involves the reaction of 4-methyl-3,6-dioxo-1,4-cyclohexadiene-1-carboxylic acid with methyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)methyl methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can lead to the formation of different derivatives.
Substitution: The methylcarbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield more oxidized derivatives, while substitution reactions can produce a variety of substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4-Methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)methyl methylcarbamate is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Its structure suggests it could interact with various biological targets, making it a candidate for drug development studies.
Medicine
In medicine, derivatives of this compound may be explored for their therapeutic potential. Research may focus on its effects on specific enzymes or receptors.
Industry
Industrially, this compound could be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its unique properties make it suitable for various applications in chemical manufacturing.
Wirkmechanismus
The mechanism of action of (4-Methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)methyl methylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active sites, inhibiting or modifying the function of the target molecule. The pathways involved depend on the specific biological context and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)methyl ethylcarbamate
- (4-Methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)methyl phenylcarbamate
- (4-Methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)methyl butylcarbamate
Uniqueness
(4-Methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)methyl methylcarbamate is unique due to its specific substitution pattern and the presence of the methylcarbamate group. This structure imparts distinct reactivity and potential biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
50827-60-6 |
|---|---|
Molekularformel |
C10H11NO4 |
Molekulargewicht |
209.20 g/mol |
IUPAC-Name |
(4-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)methyl N-methylcarbamate |
InChI |
InChI=1S/C10H11NO4/c1-6-3-9(13)7(4-8(6)12)5-15-10(14)11-2/h3-4H,5H2,1-2H3,(H,11,14) |
InChI-Schlüssel |
MLXGTWVSUCXNHG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)C(=CC1=O)COC(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


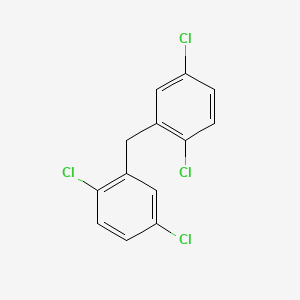
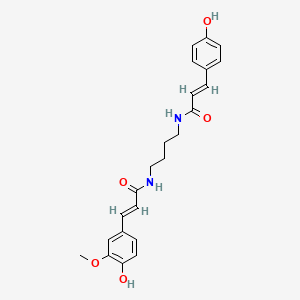

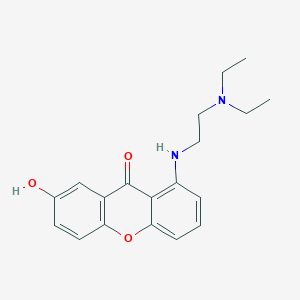
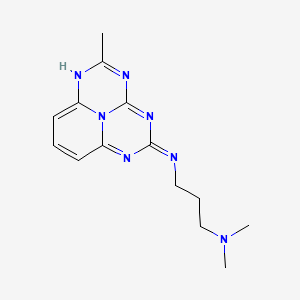
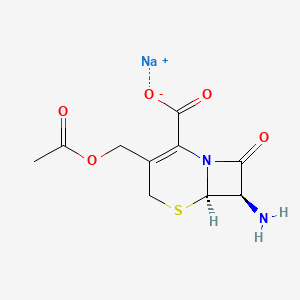
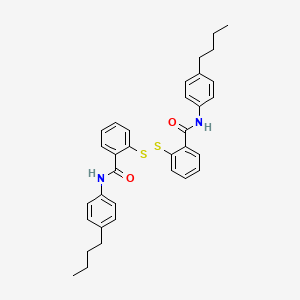
![Butyl[bis(chloromethyl)]methylsilane](/img/structure/B12787697.png)
